molecular formula C14H19FN2O2 B399994 3-Fluoro-N-(3-morpholinopropyl)benzamide CAS No. 304882-55-1

3-Fluoro-N-(3-morpholinopropyl)benzamide

Cat. No.: B399994
CAS No.: 304882-55-1
M. Wt: 266.31g/mol
InChI Key: ZDCOACRGBXJCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-N-(3-morpholinopropyl)benzamide is an organic compound belonging to the class of phenylmorpholines. It contains a morpholine ring and a benzene ring linked through a carbon-nitrogen bond. This compound is primarily used in proteomics research and has a molecular formula of C14H19FN2O2 with a molecular weight of 266.31 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(3-morpholinopropyl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 3-morpholin-4-ylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(3-morpholinopropyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

3-Fluoro-N-(3-morpholinopropyl)benzamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(3-morpholinopropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the physiological state of the organism .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
  • 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide

Uniqueness

3-Fluoro-N-(3-morpholinopropyl)benzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a morpholine ring makes it particularly useful in proteomics research and as a potential pharmacological agent .

Properties

CAS No.

304882-55-1

Molecular Formula

C14H19FN2O2

Molecular Weight

266.31g/mol

IUPAC Name

3-fluoro-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C14H19FN2O2/c15-13-4-1-3-12(11-13)14(18)16-5-2-6-17-7-9-19-10-8-17/h1,3-4,11H,2,5-10H2,(H,16,18)

InChI Key

ZDCOACRGBXJCBP-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC(=O)C2=CC(=CC=C2)F

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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